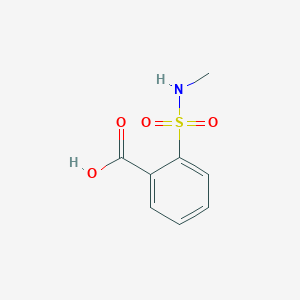

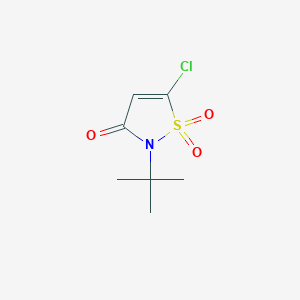

2-(Methylsulfamoyl)benzoic acid

Übersicht

Beschreibung

2-(Methylsulfamoyl)benzoic acid is a useful research compound. Its molecular formula is C8H9NO4S and its molecular weight is 215.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Stress Tolerance in Plants

- Functional Role in Inducing Tolerance : Benzoic acid derivatives, including 2-(Methylsulfamoyl)benzoic acid, have been evaluated for their role in inducing multiple stress tolerance in plants. These compounds were found effective in imparting tolerance to heat, drought, and chilling stress, similar to salicylic and acetylsalicylic acids. The common structural component, benzoic acid, is likely the key molecular structure contributing to this stress tolerance in plants (Senaratna et al., 2004).

Synthesis and Chemical Properties

- Synthesis Techniques : Studies have focused on optimizing the synthesis of 2-Nitro-4-methylsulfonyl benzoic acid from 2-nitro-4-methylsulfonyl toluene. The optimized conditions for synthesis were identified, showing high yield and purity of the product (Ci Long-wang, 2013).

- Synthesis Advantages : Another study explored the synthesis of 2-Nitro-4-methylsulfonyl benzoic acid from 4-methysulfonyl toluene. The method demonstrated high yield and purity, with the advantages of mild reaction conditions, low production cost, and high economic benefits (Peng Jia-bin, 2010).

Industrial Applications

- Microencapsulation in Food Industry : Research has been conducted on the microencapsulation of benzoic acid, which is significant for its application in various food products. The study evaluated the effect of benzoic acid concentration and drying air temperature on the physical characteristics of powders produced by spray drying (Marques et al., 2016).

- Extraction of Industrial Dyes : Benzoic acid was used as an extractant for the extraction of methylene blue from industrial wastewater. The study demonstrated the effectiveness of benzoic acid in dye extraction, offering a potential solution for wastewater treatment (Muthuraman et al., 2009).

Environmental and Health Impact

- Occurrence and Uses : Benzoic acid and its derivatives, including this compound, are commonly found in foods, cosmetics, hygiene, and pharmaceutical products. The review discussed the occurrence, uses, human exposure, metabolism, toxicology, and analytical methods for detection of these compounds (del Olmo et al., 2017).

Chemical Reactions and Processes

- Selective Electrooxidation : A study described the preparation of 4-(Di-n-propylsulfamyl)benzoic acid, an important drug, under mild conditions by an electrochemical method. This method showed selective conversion of the methyl group of 4-(Di-n-propylsulfamyl)toluene to carboxylate, highlighting a safer and less corrosive approach compared to chemical methods (Michman & Weiss, 1990).

Pharmaceutical and Biomedical Research

- Metabolism and Pharmacokinetics : Research on the metabolism of novel antidepressants revealed the involvement of this compound in the metabolic pathways. This study provided insights into the role of this compound in the metabolism of pharmaceuticals (Hvenegaard et al., 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

2-(Methylsulfamoyl)benzoic acid is a derivative of benzoic acid . Benzoic acid is known to have antimicrobial properties and is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Mode of Action

Benzoic acid derivatives are known to act as antimicrobial agents, inhibiting the growth of bacteria and fungi . They achieve this by disrupting the metabolic processes of these microorganisms .

Biochemical Pathways

Benzoic acid, a related compound, is known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . It is also known to affect the synthesis of branched-chain amino acids .

Pharmacokinetics

It is known that the compound has a molecular weight of 21523 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Benzoic acid and its derivatives are known to have antimicrobial effects, inhibiting the growth of bacteria and fungi .

Biochemische Analyse

Biochemical Properties

2-(Methylsulfamoyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . The interaction between this compound and COX-2 involves binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In certain cell types, this compound has been observed to modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway . By influencing these pathways, this compound can affect gene expression and cellular metabolism. For example, in microalgae cells, benzoic acid derivatives have been shown to enhance cell growth and nutrient uptake

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. As mentioned earlier, this compound inhibits cyclooxygenase-2 (COX-2) by binding to its active site This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under normal storage conditions . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, need to be thoroughly investigated. Understanding the temporal dynamics of this compound is essential for its effective application in research and therapeutic contexts.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In studies involving benzoic acid derivatives, it has been observed that higher doses may lead to toxic or adverse effects . For instance, in young pigs, benzoic acid supplementation at high doses improved nutrient digestion and antioxidant capacity but also posed potential risks . Therefore, determining the optimal dosage of this compound is crucial to maximize its benefits while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to phenolic biosynthesis . This compound may interact with enzymes such as phenylalanine ammonia lyase, which plays a key role in the phenylpropanoid biosynthetic pathway By influencing these pathways, this compound can affect the levels of metabolites and the overall metabolic flux within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding the mechanisms of transport and distribution can provide insights into the localization and accumulation of this compound within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Studies have shown that similar compounds, such as benzoic acid derivatives, may localize in specific cellular compartments, such as the cytosol . The presence of targeting signals or post-translational modifications may direct this compound to particular organelles, affecting its biochemical interactions and overall efficacy.

Eigenschaften

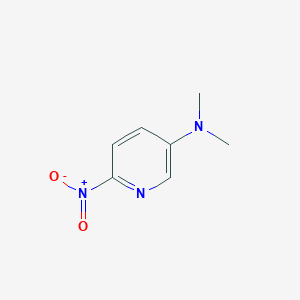

IUPAC Name |

2-(methylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-9-14(12,13)7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMMMBSLPMSWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620296 | |

| Record name | 2-(Methylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125372-22-7 | |

| Record name | 2-(Methylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Methylamino)sulfonyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

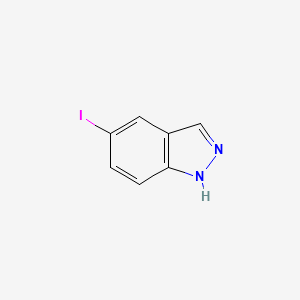

![4-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323397.png)

![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)

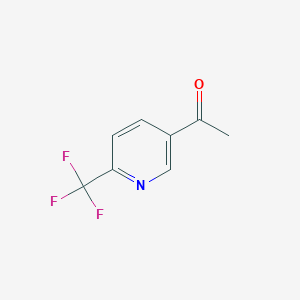

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)

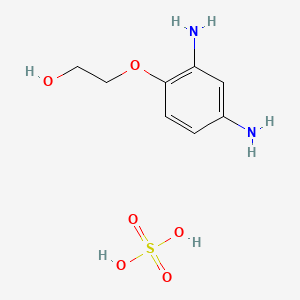

![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)